Cas no 15981-91-6 (2-Amino-5-methyl-pyrimidin-4-ol)
2-Amino-5-methyl-pyrimidin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-5-methylpyrimidin-4(3H)-one
- 2-amino-5-methyl-1H-pyrimidin-6-one
- 2-Amino-5-methyl-4-pyrimidinol
- 4(3H)-Pyrimidinone,2-amino-5-methyl-
- 2-Amino-5-methyl-3H-pyrimidin-4-on
- 2-amino-5-methyl-3H-pyrimidin-4-one
- 2-Amino-5-methyl-4-oxopyrimidin
- 2-amino-5-methyl-4-pyrimidinol(SALTDATA: FREE)
- 2-Amino-5-methylpyrimidin-4-ol
- 2-amino-5-methylpyrimidin-4-one
- 5-Methylisocytosin
- 5-methylisocytosine
- 2-amino-5-methyl-4(1H)-pyrimidinone
- NSC 60208
- EN300-2945657
- 2-Amino-5-methyl-4-oxo-3,4-dihydropyrimidine
- SCHEMBL10119987
- 9OC5QA5FKI
- DTXSID60166732
- 2-amino-5-methyl-3,4-dihydropyrimidin-4-one
- F19190
- MFCD09754456
- 4(1H)-Pyrimidinone, 2-amino-5-methyl- (8CI)(9CI)
- 2-Amino-5-methyl-4-pyrimidinol, AldrichCPR
- 4(1H)-Pyrimidinone, 2-amino-5-methyl- (7CI,8CI,9CI)
- Z3235158428
- AKOS016363826
- SCHEMBL162683
- NSC-60208
- NSC60208
- UNII-9OC5QA5FKI
- amino-4-hydroxy-5-methylpyrimidine
- 2-Amino-5-methyl-4(3H)-pyrimidinone #
- 2-Amino-5-methyl-pyrimidin-4-ol
- BCP30400
- CS-16309
- SB57595
- 15981-91-6
- AKOS006375342
- SY284487
- 4(3H)-Pyrimidinone, 2-amino-5-methyl-
- CS-0095202
- FT-0709233
- G10327
- A900948
- 5-Methylisocytosine pound>>2-Amino-5-methylpyrimidin-4-ol
- 2-Amino-5-methyl-4(3H)-pyrimidinone
- 4(1H)-Pyrimidinone, 2-amino-5-methyl-
- 4(1H)-Pyrimidinone, 2-amino-5-methyl-(8CI)
- 2-AMINO-5-METHYL-1H-PYRIMIDIN-4-ONE
- 2-Amino-5-methyl-4(3H)-pyrimidinone; 2-Amino-5-methylpyrimidin-4-ol; 2-Amino-5-methyl-4(1H)-pyrimidinone; 5-Methylisocytosine; NSC 60208
- DA-18638
- 4(1H)-Pyrimidinone, 2-amino-5-methyl-(8CI)(9CI)
- DTXCID5089223
- STL301845
-
- MDL: MFCD19237053
- Inchi: 1S/C5H7N3O/c1-3-2-7-5(6)8-4(3)9/h2H,1H3,(H3,6,7,8,9)
- InChI Key: YKUFMYSNUQLIQS-UHFFFAOYSA-N
- SMILES: O=C1C(C)=CN=C(N)N1
Computed Properties
- Exact Mass: 125.05900
- Monoisotopic Mass: 125.058912
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.5
- XLogP3: -0.9
Experimental Properties
- Density: 1.44±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 294 °C (decomposition)
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.651
- Solubility: Slightly soluble (2.3 g/l) (25 º C),
- PSA: 71.77000
- LogP: 0.24170
2-Amino-5-methyl-pyrimidin-4-ol Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H318
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Category Code: 41
- Safety Instruction: 26-39
2-Amino-5-methyl-pyrimidin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YZ309-1g |
2-Amino-5-methyl-pyrimidin-4-ol |
15981-91-6 | 95+% | 1g |
838.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YZ309-200mg |
2-Amino-5-methyl-pyrimidin-4-ol |
15981-91-6 | 95+% | 200mg |
239.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YZ309-50mg |
2-Amino-5-methyl-pyrimidin-4-ol |
15981-91-6 | 95+% | 50mg |
105.0CNY | 2021-07-14 | |
| Chemenu | CM274153-1g |
2-Amino-5-methylpyrimidin-4(3H)-one |
15981-91-6 | 95% | 1g |
$154 | 2023-02-02 | |
| Chemenu | CM274153-5g |
2-Amino-5-methylpyrimidin-4(3H)-one |
15981-91-6 | 95% | 5g |
$400 | 2023-02-02 | |
| abcr | AB218366-250 mg |
2-Amino-5-methyl-4-pyrimidinol, 95%; . |
15981-91-6 | 95% | 250 mg |
€105.70 | 2023-07-20 | |
| abcr | AB218366-1 g |
2-Amino-5-methyl-4-pyrimidinol, 95%; . |
15981-91-6 | 95% | 1 g |
€174.30 | 2023-07-20 | |
| abcr | AB218366-5 g |
2-Amino-5-methyl-4-pyrimidinol, 95%; . |
15981-91-6 | 95% | 5 g |
€445.40 | 2023-07-20 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00408-1G |
2-Amino-5-methyl-4-pyrimidinol |
15981-91-6 | 1g |
¥4657.11 | 2023-11-14 | ||
| TRC | A638035-100mg |
2-Amino-5-methyl-pyrimidin-4-ol |
15981-91-6 | 100mg |
$ 75.00 | 2023-04-19 |
2-Amino-5-methyl-pyrimidin-4-ol Suppliers
2-Amino-5-methyl-pyrimidin-4-ol Related Literature
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Hidehito Urata,Eriko Yamaguchi,Yasunari Nakamura,Shun-ichi Wada Chem. Commun. 2011 47 941
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Sunit K. Jana,Peter Leonard,Sachin A. Ingale,Frank Seela Org. Biomol. Chem. 2016 14 4927
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Akira Ono,Hidetaka Torigoe,Yoshiyuki Tanaka,Itaru Okamoto Chem. Soc. Rev. 2011 40 5855
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4. Mono-, di- and tri-dentate binding modes of a substituted isocytosine derivative in complexes of palladium and zincClayton Price,Nicholas H. Rees,Mark R. J. Elsegood,William Clegg,Andrew Houlton J. Chem. Soc. Dalton Trans. 1998 2001
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5. How do the aglycones drive the pseudorotational equilibrium of the pentofuranose moiety in C-nucleosides?C. Thibaudeau,J. Plavec,K. A. Watanabe,J. Chattopadhyaya J. Chem. Soc. Chem. Commun. 1994 537
Additional information on 2-Amino-5-methyl-pyrimidin-4-ol
Professional Introduction to 2-Amino-5-methyl-pyrimidin-4-ol (CAS No. 15981-91-6)
2-Amino-5-methyl-pyrimidin-4-ol, with the chemical identifier CAS No. 15981-91-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic compound belongs to the pyrimidine family, which is renowned for its diverse biological activities and pharmaceutical applications. The structural features of 2-amino-5-methyl-pyrimidin-4-ol make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The compound's molecular structure consists of a pyrimidine ring substituted with an amino group at the 2-position, a methyl group at the 5-position, and a hydroxyl group at the 4-position. This specific arrangement of functional groups imparts unique chemical properties that make it a versatile building block in medicinal chemistry. The presence of both basic (amino) and acidic (hydroxyl) functional groups allows for diverse chemical modifications, enabling the synthesis of more complex molecules with tailored biological activities.
In recent years, there has been growing interest in 2-amino-5-methyl-pyrimidin-4-ol due to its potential applications in the development of novel therapeutic agents. One of the most promising areas of research is its role in anticancer drug discovery. Pyrimidine derivatives have been extensively studied for their ability to interfere with key cellular processes involved in cancer progression. For instance, compounds structurally related to 2-amino-5-methyl-pyrimidin-4-ol have shown inhibitory effects on enzymes such as thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells.
Recent studies have highlighted the significance of CAS No. 15981-91-6 in the development of kinase inhibitors. Kinases are enzymes that play a critical role in signal transduction pathways, and their dysregulation is often associated with various diseases, including cancer. By targeting specific kinases, small molecule inhibitors can modulate these pathways and restore normal cellular function. The structural framework of 2-amino-5-methyl-pyrimidin-4-ol provides a suitable scaffold for designing kinase inhibitors due to its ability to interact with the ATP-binding pockets of these enzymes.
Moreover, 2-amino-5-methyl-pyrimidin-4-ol has been explored as a precursor in the synthesis of nucleoside analogs. Nucleoside analogs are compounds that mimic natural nucleosides and are widely used in antiviral and anticancer therapies. The ability to functionalize the pyrimidine ring at multiple positions allows for the creation of derivatives with enhanced pharmacological properties. For example, modifications at the 2-, 5-, and 4-positions can lead to compounds with improved solubility, bioavailability, and target specificity.
The pharmaceutical industry has also shown interest in CAS No. 15981-91-6 for its potential use in antibiotic development. Pyrimidine-based compounds have demonstrated efficacy against various bacterial strains by inhibiting essential bacterial enzymes or disrupting cellular processes. The structural versatility of 2-amino-5-methyl-pyrimidin-4-ol enables the design of molecules that can overcome bacterial resistance mechanisms, making it a valuable candidate for novel antibiotic formulations.
In conclusion, 2-amino-5-methyl-pyrimidin-4-ol (CAS No. 15981-91-6) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it a valuable intermediate for synthesizing various therapeutic agents, including anticancer drugs, kinase inhibitors, nucleoside analogs, and antibiotics. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow further.
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